molecular formula C9H5ClF3N B14863698 3-(Chloromethyl)-5-(trifluoromethyl)benzonitrile CAS No. 1134263-21-0

3-(Chloromethyl)-5-(trifluoromethyl)benzonitrile

Cat. No.: B14863698
CAS No.: 1134263-21-0
M. Wt: 219.59 g/mol
InChI Key: JQXDJUSFFWEYAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Chloromethyl)-5-(trifluoromethyl)benzonitrile is a halogenated aromatic nitrile compound characterized by a chloromethyl (-CH2Cl) group at the 3-position and a trifluoromethyl (-CF3) group at the 5-position of the benzene ring. This structure confers unique physicochemical properties, including high electronegativity, lipophilicity, and reactivity, making it valuable as an intermediate in agrochemical and pharmaceutical synthesis. For example, compounds like 3-Chloro-5-(trifluoromethyl)benzonitrile (CAS 693245-52-2) share similar frameworks but differ in substituent groups .

Properties

CAS No.

1134263-21-0

Molecular Formula

C9H5ClF3N

Molecular Weight

219.59 g/mol

IUPAC Name

3-(chloromethyl)-5-(trifluoromethyl)benzonitrile

InChI

InChI=1S/C9H5ClF3N/c10-4-6-1-7(5-14)3-8(2-6)9(11,12)13/h1-3H,4H2

InChI Key

JQXDJUSFFWEYAJ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1C#N)C(F)(F)F)CCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Chloromethyl)-5-(trifluoromethyl)benzonitrile typically involves the introduction of the chloromethyl and trifluoromethyl groups onto a benzonitrile ring. One common method is the radical trifluoromethylation of a suitable precursor, followed by chloromethylation.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a large scale.

Chemical Reactions Analysis

Types of Reactions

3-(Chloromethyl)-5-(trifluoromethyl)benzonitrile can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.

    Oxidizing Agents: Agents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.

    Reducing Agents: Reducing agents like lithium aluminum hydride can be employed for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the chloromethyl group can yield a variety of functionalized benzonitrile derivatives.

Scientific Research Applications

3-(Chloromethyl)-5-(trifluoromethyl)benzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism by which 3-(Chloromethyl)-5-(trifluoromethyl)benzonitrile exerts its effects depends on the specific application. In chemical reactions, the presence of the trifluoromethyl group can influence the reactivity and stability of the compound. The chloromethyl group can act as a reactive site for further functionalization. The nitrile group can participate in various addition reactions, making the compound versatile in synthetic chemistry .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs and their properties:

Compound Name CAS Number Molecular Formula Molecular Weight Substituents (Position) Key Applications/Notes Reference ID
3-(Chloromethyl)-5-(trifluoromethyl)benzonitrile Not explicitly listed C9H5ClF3N ~219.6 (calculated) -CH2Cl (3), -CF3 (5) Agrochemical intermediates, synthetic building block
3-Chloro-5-(trifluoromethyl)benzonitrile 693245-52-2 C8H3ClF3N 205.57 -Cl (3), -CF3 (5) Precursor for crop protection agents
2-Chloro-5-(trifluoromethyl)benzonitrile 328-87-0 C8H3ClF3N 205.57 -Cl (2), -CF3 (5) Environmental hazard (R51/53 classification)
3-Fluoro-5-(trifluoromethyl)benzonitrile 149793-69-1 C8H3F4N 189.11 -F (3), -CF3 (5) Organic synthesis intermediate
3-Chloro-2-fluoro-5-(trifluoromethyl)benzonitrile Not explicitly listed C8H2ClF4N 223.55 -Cl (3), -F (2), -CF3 (5) High reactivity in fluorinated drug design
4-{2-oxo-2-[3-(trifluoromethyl)phenyl]ethyl}-benzonitrile Metaflumizone metabolite C16H9F3N2O 308.25 -CF3 (3-phenyl), -C≡N (4), keto-ethyl linker Insecticide metabolite (residue regulation)

Structural and Functional Differences

  • Substituent Position : The placement of substituents significantly impacts reactivity and application. For instance, 3-Chloro-5-(trifluoromethyl)benzonitrile is less sterically hindered than 2-Chloro-5-(trifluoromethyl)benzonitrile , affecting its suitability for nucleophilic substitution reactions.
  • Chloromethyl vs.
  • Fluorine Substitution : 3-Fluoro-5-(trifluoromethyl)benzonitrile exhibits higher electronegativity and metabolic stability due to fluorine’s strong electron-withdrawing effect, favoring use in pharmaceuticals.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(Chloromethyl)-5-(trifluoromethyl)benzonitrile?

  • Methodology : A plausible approach involves nucleophilic substitution on a pre-functionalized aromatic ring. For example, starting with 5-(trifluoromethyl)benzonitrile, introduce a chloromethyl group via Friedel-Crafts alkylation using chloromethyl chloride and a Lewis acid catalyst (e.g., AlCl₃). Alternatively, cross-coupling reactions (e.g., Suzuki-Miyaura) using boronic esters could position substituents regioselectively .
  • Key Considerations : Monitor reaction temperature to avoid over-halogenation. Use inert atmospheres (N₂/Ar) to prevent side reactions with moisture .

Q. How can researchers purify this compound effectively?

  • Methodology : Recrystallization from ethanol/water mixtures is effective for removing unreacted precursors. Column chromatography (silica gel, hexane/ethyl acetate gradient) resolves polar byproducts. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodology :

  • NMR : ¹H/¹³C NMR in CDCl₃ identifies chloromethyl (-CH₂Cl, δ ~4.5 ppm) and trifluoromethyl (-CF₃, δ ~120 ppm in ¹³C) groups. Aromatic protons appear as complex splitting patterns due to substituent effects .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular ion [M+H]⁺ at m/z 225.02 (calculated for C₉H₅ClF₃N).
  • IR : Stretching frequencies for C≡N (~2230 cm⁻¹) and C-Cl (~650 cm⁻¹) validate functional groups .

Advanced Research Questions

Q. How can regioselectivity challenges during synthesis be addressed?

  • Methodology : Use directing groups (e.g., nitro or methoxy) to position the chloromethyl group meta to the trifluoromethyl substituent. For example, nitration followed by reduction and diazotization can direct chlorination. Computational tools (DFT calculations) predict electronic effects of substituents on aromatic reactivity .

Q. How should researchers resolve contradictory spectral data (e.g., unexpected splitting in NMR)?

  • Methodology : Dynamic effects (e.g., hindered rotation of the chloromethyl group) may cause splitting. Variable-temperature NMR (e.g., 25°C to −40°C) can coalesce signals. Compare with analogs like 3-Fluoro-5-(trifluoromethyl)benzonitrile (δ shifts in aromatic region) to isolate substituent effects .

Q. What are the applications of this compound in medicinal chemistry?

  • Methodology : As a building block for protease inhibitors or kinase-targeting drugs. The nitrile group can act as a bioisostere for carboxylic acids, while the chloromethyl group enables further derivatization (e.g., SN2 reactions with nucleophiles). See patent analogs in triazole antifungals for structural inspiration .

Q. How can environmental and toxicity risks be assessed?

  • Methodology : Follow OECD guidelines for acute toxicity (e.g., Daphnia magna assays). The compound’s R51/53 hazard code (toxic to aquatic life) suggests strict waste management. Use computational tools like ECOSAR to predict biodegradability and bioaccumulation .

Q. What computational strategies predict reactivity in downstream reactions?

  • Methodology :

  • Molecular Modeling : Generate SMILES notation (e.g., ClCC1=CC(=C(C=C1)C(F)(F)F)C#N) for docking studies or reaction mechanism simulations.
  • Reactivity Prediction : Software like ACD/Labs simulates pKa, logP, and hydrolytic stability. For example, the chloromethyl group’s susceptibility to hydrolysis can be quantified under varying pH conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.